molecular formula C8H10ClIN2O B13389039 (R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol ee

(R)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol ee

Cat. No.: B13389039
M. Wt: 312.53 g/mol
InChI Key: CEDNQGKJSNBQPS-UHFFFAOYSA-N
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Description

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral organic compound that contains both halogenated pyridine and amino alcohol functionalities. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol typically involves the following steps:

    Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring.

    Amination: Introduction of the amino group.

    Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture.

Industrial Production Methods

Industrial production methods would likely involve large-scale halogenation and amination reactions, followed by chiral resolution using techniques such as chiral chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogenation with palladium catalyst).

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia).

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding amines.

    Substitution: Compounds with new functional groups replacing halogens.

Scientific Research Applications

(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The halogenated pyridine ring could facilitate binding to specific sites, while the amino alcohol moiety might interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol: The enantiomer of the compound.

    2-((5-Chloro-4-iodopyridin-2-yl)amino)ethanol: A similar compound with a shorter carbon chain.

    2-((5-Chloro-4-iodopyridin-2-yl)amino)butan-1-ol: A similar compound with a longer carbon chain.

Uniqueness

The specific combination of halogenated pyridine and chiral amino alcohol makes (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol unique. Its specific stereochemistry and functional groups could result in unique biological activities and interactions.

Properties

Molecular Formula

C8H10ClIN2O

Molecular Weight

312.53 g/mol

IUPAC Name

2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)

InChI Key

CEDNQGKJSNBQPS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1=NC=C(C(=C1)I)Cl

Origin of Product

United States

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